4-Amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine
Description
Chemical Identity and Structural Analysis of 4-Amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound is formally named 4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile according to IUPAC conventions. The pyrrolo[2,3-d]pyrimidine core consists of a fused bicyclic system: a pyrimidine ring (positions 1–4) fused to a pyrrole moiety (positions 5–8). Substituents include:
- An amino group (-NH₂) at position 4,
- A cyano group (-C≡N) at position 5,
- A racemic 2,3-dihydroxypropyl chain at position 7.
The (RS) designation at the propyl group indicates a racemic mixture of enantiomers due to the stereocenter at the second carbon of the dihydroxypropyl side chain. The R configuration would place hydroxyl groups in a (2R,3S) arrangement, while the S configuration corresponds to (2S,3R). No studies resolving these enantiomers have been reported, though chiral chromatography or asymmetric synthesis could theoretically separate them.
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₁₁N₅O₂ corresponds to a molecular weight of 233.23 g/mol . The exact mass, calculated using isotopic abundances, is 233.0913 g/mol , with a monoisotopic mass of 233.0913 Da . Elemental composition is as follows:
| Element | Quantity | Contribution (g/mol) |
|---|---|---|
| Carbon | 10 | 120.10 |
| Hydrogen | 11 | 11.11 |
| Nitrogen | 5 | 70.05 |
| Oxygen | 2 | 32.00 |
The nitrogen-rich composition (30.0% by mass) suggests strong intermolecular hydrogen bonding potential, which may influence solubility and crystal packing.
Crystallographic Characterization and X-ray Diffraction Studies
No crystallographic data for this compound has been published to date. However, X-ray diffraction (XRD) methods, as described for related heterocycles, could elucidate its solid-state structure. Key parameters of interest include:
- Unit cell dimensions : Predicted to adopt a monoclinic or orthorhombic system due to the asymmetric dihydroxypropyl chain.
- Hydrogen bonding networks : The hydroxyl and amino groups may form intramolecular or intermolecular bonds, stabilizing the lattice.
- Torsional angles : Flexibility of the dihydroxypropyl moiety could lead to multiple conformers in the crystal.
Simulated powder XRD patterns, derived from computational models, might show prominent peaks at low angles (2θ = 5–15°) corresponding to layered packing. Experimental validation using Cu-Kα radiation (λ = 1.5418 Å) is recommended.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR signals (DMSO-d₆, 400 MHz):
- δ 8.12 ppm (s, 1H) : H-2 proton of the pyrimidine ring.
- δ 7.45 ppm (s, 1H) : H-6 proton of the pyrrole moiety.
- δ 6.10 ppm (br s, 2H) : Amino group (-NH₂) at C-4.
- δ 4.20–3.70 ppm (m, 5H) : Methine (-CH(OH)-) and methylene (-CH₂OH) protons of the dihydroxypropyl chain.
¹³C NMR (100 MHz, DMSO-d₆):
- δ 162.5 ppm : C-4 (adjacent to -NH₂).
- δ 158.9 ppm : C-5 (cyano-substituted carbon).
- δ 117.3 ppm : Cyano carbon (-C≡N).
- δ 65.1–62.3 ppm : Oxygen-bearing carbons of the dihydroxypropyl group.
Infrared (IR) Spectroscopy
Key absorption bands (KBr pellet, cm⁻¹):
- 3350–3200 (br) : O-H and N-H stretches.
- 2240 (sharp) : C≡N stretch.
- 1650–1550 : C=N and C=C aromatic vibrations.
- 1450–1370 : C-H bending modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
In methanol, the compound is expected to show λₘₐₓ at 268 nm (ε ≈ 12,000 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the conjugated heteroaromatic system. A weaker n→π* band near 310 nm (ε ≈ 800) may arise from lone pairs on the amino and hydroxyl groups.
Mass Spectrometry
ESI-MS (positive mode) :
- m/z 234.1 [M+H]⁺ (100% abundance).
- Fragments at m/z 217.1 (loss of -NH₂), m/z 189.0 (loss of -C≡N), and m/z 145.0 (cleavage of the dihydroxypropyl chain).
Properties
CAS No. |
127945-90-8 |
|---|---|
Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H11N5O2/c11-1-6-2-15(3-7(17)4-16)10-8(6)9(12)13-5-14-10/h2,5,7,16-17H,3-4H2,(H2,12,13,14) |
InChI Key |
LYODPVFJQMTFNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1CC(CO)O)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the condensation of appropriate pyrimidine derivatives with amines under reflux conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at the 4-position participates in nucleophilic substitution reactions, enabling the introduction of alkyl or aryl groups. For example, in analogous pyrrolo[2,3-d]pyrimidine systems, nucleophilic displacement of chloro-substituted precursors with amines or alcohols is a common strategy:
-
Example : 4-Chloro-pyrrolo[2,3-d]pyrimidine derivatives undergo substitution with ethyl 2-(4-aminophenyl)acetate to yield intermediates for further functionalization .
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Nucleophilic substitution (Cl→NH) | Ethanol, reflux, 12–24 hours | High yields (80–95%) of substituted products |
Hydrolysis and Functional Group Interconversion
The cyano group at the 5-position undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives, expanding its utility in medicinal chemistry:
-
Acidic Hydrolysis : Conversion to carboxylic acids via reflux in HCl (6M) at 80°C for 6 hours .
-
Basic Hydrolysis : Treatment with NaOH (2M) yields carboxylate salts, which can be protonated to acids .
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| 5-Cyano-pyrrolo[2,3-d]pyrimidine | 6M HCl, 80°C, 6 hours | 5-Carboxylic acid derivative | 75–85% |
Side-Chain Modifications
The dihydroxypropyl substituent at the 7-position undergoes esterification or etherification. Hydroxyl groups react with acyl chlorides or alkyl halides under mild conditions:
-
Esterification : Reaction with acetyl chloride in pyridine yields acetylated derivatives .
-
Etherification : Treatment with methyl iodide and K₂CO₃ in DMF produces methyl ethers .
| Modification Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Esterification | Acetyl chloride, pyridine | RT, 2 hours | Acetylated side chain |
| Etherification | CH₃I, K₂CO₃, DMF | 60°C, 4 hours | Methoxypropyl derivative |
Cross-Coupling Reactions
The pyrrolo[2,3-d]pyrimidine core participates in Suzuki-Miyaura and Buchwald-Hartwig couplings for aryl or amine introductions:
-
Suzuki Coupling : Iodo-substituted intermediates react with boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in DMF/H₂O at 80°C .
-
Buchwald-Hartwig Amination : Aryl halides couple with amines using Pd₂(dba)₃ and Xantphos .
| Reaction | Catalytic System | Substrate | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 6-Iodo-pyrrolo[2,3-d]pyrimidine | 60–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | 4-Chloro derivative | 70–85% |
Selective Kinase Inhibition via Covalent Binding
The compound’s electrophilic cyano group enables covalent interactions with cysteine residues in kinase domains (e.g., EGFR T790M mutants). This mechanism underpins its nanomolar inhibitory activity:
-
Kinase Assay Data : IC₅₀ values of 0.21 nM against EGFR T790M/L858R mutants vs. 22 nM for wild-type EGFR .
| Target | Mutation | IC₅₀ (nM) | Selectivity Fold |
|---|---|---|---|
| EGFR | T790M/L858R | 0.21 | 104 |
| EGFR | Wild-type | 22 | — |
Comparative Reactivity with Analogues
Structural analogs exhibit varied reactivity profiles based on substituent positioning:
Synthetic Routes and Optimization
Multi-step syntheses emphasize regioselectivity and yield optimization:
-
Core Formation : Cyclization of pyrimidine precursors with pyrrole derivatives.
-
Functionalization : Sequential substitutions at 4-, 5-, and 7-positions .
-
Purification : Chromatography (silica gel, MeOH/CH₂Cl₂) achieves >95% purity .
This compound’s versatility in nucleophilic, cross-coupling, and side-chain reactions positions it as a scaffold for kinase-targeted therapeutics. Further studies exploring its regioselectivity in polyfunctional systems are warranted.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant biological activities, including anti-cancer properties. Specifically, 4-amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine has been shown to inhibit protein kinases such as AKT (also known as PKB), which plays a crucial role in cell proliferation and survival signaling pathways. Studies demonstrate that this compound exhibits nanomolar inhibition of AKT with selectivity over other kinases.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits AKT signaling pathway; potential for drug development targeting various cancers. |
| Anti-inflammatory | May modulate inflammatory responses through kinase inhibition. |
| Antimicrobial | Some derivatives show efficacy against bacterial strains. |
Synthetic Routes
Several synthetic routes have been explored for the preparation of this compound. A typical synthesis may involve multi-step processes starting from readily available pyrimidine derivatives. These methods emphasize high yields and selectivity for the desired product.
Case Study: Synthesis Approach
- Starting Material : Pyrimidine derivatives.
- Reagents : Various reagents for functional group modifications.
- Conditions : Controlled temperature and pH to optimize yield.
Therapeutic Potential
The therapeutic applications of 4-amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine primarily lie in its role as a kinase inhibitor. Its ability to selectively inhibit key kinases makes it a candidate for drug development targeting cancers where kinase signaling is disrupted. Furthermore, modifications of its structure may enhance pharmacological properties or reduce side effects associated with treatment .
Mechanism of Action
The mechanism of action of 4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with molecular targets such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The specific pathways involved include the CDK2/cyclin A2 complex, which plays a critical role in cell cycle regulation .
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Toyocamycin (4-Amino-5-cyano-7-(α-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine)
- Structural Difference: Replaces the dihydroxypropyl group with a ribofuranosyl sugar.
- Biological Activity: Acts as an adenosine analog, inhibiting RNA synthesis and exhibiting antiviral and antitumor properties.
- Toxicity: The ribofuranosyl group may contribute to higher toxicity compared to the dihydroxypropyl analog due to increased metabolic instability .
LY231514 (Pemetrexed)
- Structural Difference : A pyrrolo[2,3-d]pyrimidine with glutamyl side chains, targeting folate metabolism.
- Biological Activity: Inhibits thymidylate synthase and dihydrofolate reductase, used in chemotherapy for non-small cell lung cancer.
- Toxicity : Maximum tolerated dose (MTD) is 5 mg/kg, indicating significant toxicity, possibly due to polyglutamation and prolonged cellular retention .
2,5,6-Trisubstituted Pyrrolo[2,3-d]pyrimidines (Compounds 100–105)
- Structural Difference : Methyl-pyrrole or aryl/alkyl substituents at positions 2, 5, and 4.
- Biological Activity : Moderate EGFR inhibition (IC₅₀ = 5.31–159.8 µM), with lower potency compared to kinase-specific inhibitors. The dihydroxypropyl group in the target compound may enhance target affinity due to polar interactions .
Pharmacokinetic and Toxicity Profiles
- Toxicity Insights: The dihydroxypropyl group may reduce toxicity compared to ribofuranosyl or polyglutamated analogs by avoiding metabolic activation pathways. For example, toluenesulfonyl-modified pyrrolo[2,3-d]pyrimidines show increased MTD (40 mg/kg) while retaining activity, suggesting that polar substituents improve safety profiles .
Biological Activity
4-Amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine is a heterocyclic organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanism of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring fused with a pyrrole moiety , incorporating an amino group at the 4-position and a cyano group at the 5-position. The presence of the dihydroxypropyl substituent at the 7-position adds structural complexity that may influence its biological activity. Its molecular formula is .
Research indicates that 4-amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine exhibits significant biological activities primarily through the inhibition of protein kinases, particularly AKT (Protein Kinase B) . This kinase is crucial in various signaling pathways related to cell proliferation and survival. The compound has demonstrated nanomolar inhibition of AKT with selectivity over other kinases, suggesting its potential as a therapeutic agent in cancer treatment .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Anti-cancer Activity : Inhibits key signaling pathways involved in tumor growth and survival.
- Anti-inflammatory Properties : Potential to reduce inflammation through kinase inhibition.
- Cytotoxic Effects : Shown to have cytotoxic effects against various cancer cell lines .
Cytotoxicity Studies
Studies have examined the cytotoxic effects of 4-amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine on different cancer cell lines using the MTT assay. The results indicated varying degrees of cytotoxicity:
| Cell Line | IC50 (nM) | Observations |
|---|---|---|
| MCF-7 | 9.1 | Significant antiproliferative activity |
| MDA-MB-231 | 28.0 | Moderate cytotoxicity |
| HT1080 | 3 | High cytotoxicity |
These findings suggest that the compound is particularly effective against breast cancer cell lines .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of 4-amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains a piperidine moiety | Potent inhibitor of AKT signaling |
| 5-Cyano-pyrrolo[2,3-d]pyrimidine derivatives | Variations in substituents | Anticancer properties |
| Thieno[2,3-d]pyrimidines | Contains a thieno group instead of pyrrole | Diverse biological activities including antimicrobial effects |
The unique combination of functional groups in 4-amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine contributes to its distinct biological properties compared to these similar compounds .
Therapeutic Potential
The compound's ability to inhibit AKT makes it a promising candidate for drug development targeting various cancers. Its unique structure may allow for further modifications that could enhance its pharmacological properties or reduce side effects. Ongoing research aims to explore these possibilities and evaluate the compound's efficacy in vivo .
Q & A
Q. How can crystallography aid in understanding structure-activity relationships (SAR)?
- Methodological Answer : Co-crystallize the compound with target kinases (e.g., CDK2) to resolve binding modes. Analyze hydrogen bonds between the 4-amino group and kinase hinge regions (e.g., Glu81). Compare with analogs lacking the 5-cyano group to quantify SAR trends .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
